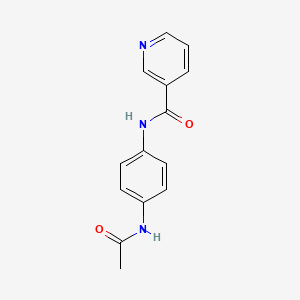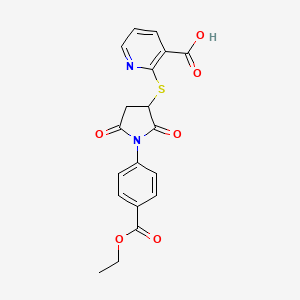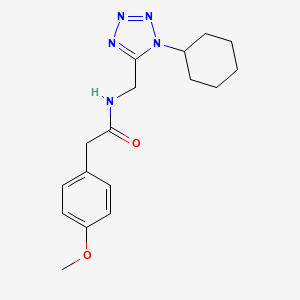
1-Benzyl 3-ethyl 4-amino-1H-pyrrole-1,3(2H,5H)-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Benzyl 3-ethyl 4-amino-1H-pyrrole-1,3(2H,5H)-dicarboxylate, also known as BEAP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BEAP belongs to the class of pyrrole derivatives, which have been reported to exhibit various biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties.
Wissenschaftliche Forschungsanwendungen
Marker for Condensed Organic Matter
While not directly related to 1-Benzyl 3-ethyl 4-amino-1H-pyrrole-1,3(2H,5H)-dicarboxylate, the study by Chang et al. (2018) discusses the use of Benzene polycarboxylic acid (BPCA) molecules as markers for the qualitative and quantitative analysis of pyrogenic black carbons (BC) and condensed organic matter in soils and aquatic systems. The study suggests a reconsideration of commonly used BPCA markers, proposing that they may indicate condensed organic matter more generally rather than solely BC. This insight can be significant in environmental chemistry and organic geochemistry research, shedding light on the complexity of organic matter and its various constituents (Chang et al., 2018).
Organocatalytic Applications
L-proline, an amino acid with organocatalytic properties, showcases significant applications in organic chemistry. Although not directly mentioning this compound, the study by Thorat et al. (2022) underlines the versatility of such organic compounds as catalysts. L-proline acts as a bifunctional catalyst in asymmetric syntheses, including Aldol condensation, Mannich reaction, and Michael Addition, among others. It catalyzes the synthesis of various heterocyclic skeletons, pivotal in the pharmaceutical industry, illustrating the broader scope of organic catalysts in chemical synthesis (Thorat et al., 2022).
Synthesis of Heterocyclic Compounds
In a similar vein, the study by Pelkey et al. (2015) provides a systematic survey of de novo syntheses of 3-pyrrolin-2-ones from acyclic precursors or other cyclic systems. While it doesn't directly address this compound, the synthesis approaches detailed in the study, including one-component intramolecular cyclization and multicomponent intermolecular cyclization, highlight the broader chemical methodologies that may be applicable in studying and synthesizing compounds with similar heterocyclic structures. The study accentuates the importance of 3-pyrrolin-2-ones in natural products, biology, and as building blocks for other materials, reinforcing the significance of research in this domain (Pelkey et al., 2015).
Eigenschaften
IUPAC Name |
1-O-benzyl 3-O-ethyl 4-amino-2,5-dihydropyrrole-1,3-dicarboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4/c1-2-20-14(18)12-8-17(9-13(12)16)15(19)21-10-11-6-4-3-5-7-11/h3-7H,2,8-10,16H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHPCXPWFHAGNFD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(CN(C1)C(=O)OCC2=CC=CC=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(furan-2-ylmethyl)-N'-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide](/img/structure/B2404422.png)
![2-{[4-(tert-butyl)benzyl]sulfonyl}-4,5-diphenyl-1-(2-propynyl)-1H-imidazole](/img/structure/B2404423.png)
![(Z)-N-(3-(2-methoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)pivalamide](/img/structure/B2404426.png)
![N-(4-methoxyphenyl)-2-(2-{[(4-methylphenyl)sulfonyl]methyl}-1H-1,3-benzimidazol-1-yl)acetamide](/img/structure/B2404428.png)


![1,3,6-trimethyl-5-(methylthio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2404433.png)


![N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B2404440.png)


